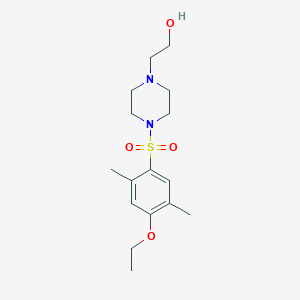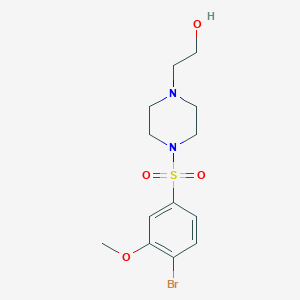
2-(4-((4-Bromo-3-metoxifenil)sulfonil)piperazin-1-il)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
Target of Action
Structurally similar compounds have been shown to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other arylpiperazine based alpha1-adrenergic receptors antagonists, it can be inferred that it may act as an antagonist at these receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Biochemical Pathways
Alpha1-adrenergic receptors, which this compound may target, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it may influence the contraction of smooth muscles and could potentially have effects on various neurological conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its high potency and selectivity for the 5-HT6 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. Additionally, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied, and its pharmacological effects are well-characterized.
However, one of the limitations of using 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals or cells. Additionally, the long-term effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol on cognitive function and behavior are still not well understood.
Direcciones Futuras
There are several future directions for the study of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. One potential direction is the development of more potent and selective 5-HT6 receptor antagonists. Additionally, the potential therapeutic applications of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in other cognitive disorders, such as depression and anxiety, should be explored. Furthermore, the long-term effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol on cognitive function and behavior should be studied in more detail. Finally, the potential side effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol should be carefully evaluated to ensure its safety for clinical use.
Conclusion:
In conclusion, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the 5-HT6 receptor and has been found to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has the potential to be a valuable tool in the study of cognitive function and the development of new therapies for cognitive disorders.
Métodos De Síntesis
The synthesis of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine. The resulting product is then reacted with ethylene glycol to yield 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El grupo piperazina es conocido por su incorporación en compuestos biológicamente activos, incluyendo aquellos con propiedades antibacterianas. La presencia del anillo de piperazina en este compuesto sugiere un potencial para su uso en el desarrollo de nuevos agentes antibacterianos. La investigación indica que los derivados de la piperazina pueden exhibir una actividad antibacteriana prometedora .
Aplicaciones Antifúngicas
Algunos derivados de la piperazina han mostrado una actividad antifúngica moderada contra cepas como Candida albicans y Candida galibrata. Esto sugiere que nuestro compuesto también podría explorarse por su eficacia contra infecciones fúngicas .
Investigación de Sustancias Psicoactivas
Los derivados de la piperazina a veces se utilizan ilegalmente como sustancias psicoactivas. El compuesto en cuestión podría utilizarse en la investigación para comprender los efectos farmacológicos de tales sustancias y para desarrollar antídotos o tratamientos para el mal uso .
Tratamiento de Enfermedades Neurodegenerativas
Los compuestos que contienen piperazina se han investigado por su potencial para tratar enfermedades neurodegenerativas como el Parkinson y el Alzheimer. Este compuesto podría formar parte de los esfuerzos de investigación dirigidos a descubrir nuevos tratamientos para estas afecciones .
Modulación Farmacocinética
La piperazina se utiliza a menudo para modular positivamente las propiedades farmacocinéticas de las sustancias farmacéuticas. Este compuesto podría ser valioso en la investigación centrada en mejorar los perfiles de absorción, distribución, metabolismo y excreción (ADME) de los productos farmacéuticos .
Propiedades
IUPAC Name |
2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWLUQDOVQRKQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

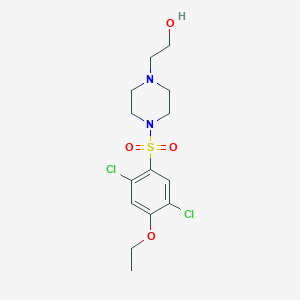
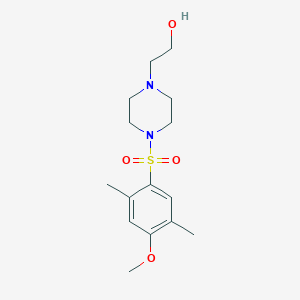

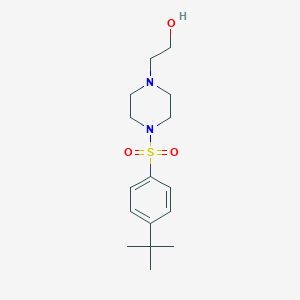
![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)
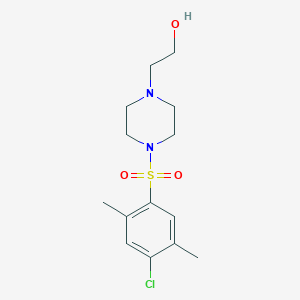
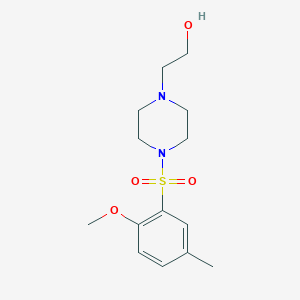

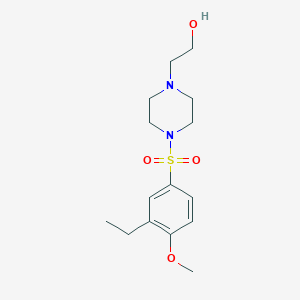
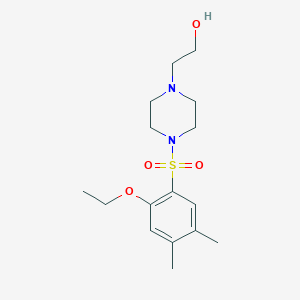
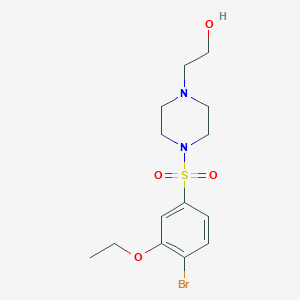
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)

